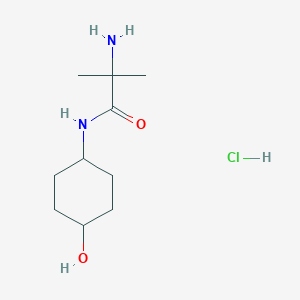
2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide hydrochloride
Übersicht
Beschreibung
“2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H16N2O2•HCl and a molecular weight of 208.69 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H16N2O2•HCl . This indicates that it contains eight carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one chloride atom.Physical And Chemical Properties Analysis
This compound is a solid and should be stored at room temperature . Its molecular weight is 208.69 .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
- Research on enaminones, structurally related to the compound , shows promising anticonvulsant properties. Such compounds were evaluated using models like the amygdala kindling and maximal electroshock seizures (MES), revealing several analogs with minimal toxicity and effective seizure protection (Scott et al., 1993).
Asymmetric Synthesis
- Studies on the asymmetric synthesis of α-Amino Acids and α-N-Hydroxyamino Acids from N-Acylbornane-10,2-sultams highlight the application of certain cyclohexane derivatives in creating important building blocks for pharmaceuticals. These syntheses provide pathways to obtain various amino acids, demonstrating the utility of cyclohexane derivatives in medicinal chemistry (Oppolzer et al., 1992).
Hydrogen Bonding and Structure-Activity Relationship
- The crystal structure analysis of certain anticonvulsant enaminones shows the significance of hydrogen bonding in their activity. Such studies can provide insights into the design of new drugs with enhanced efficacy and reduced side effects (Kubicki et al., 2000).
Polymeric Latexes Preparation
- The preparation of cationic poly(N-isopropylacrylamide) copolymer latexes using methylene-bisacrylamide and other compounds, demonstrates the application of amino compounds in creating smart materials with potential uses in biomedical engineering and drug delivery systems (Meunier et al., 1995).
Eigenschaften
IUPAC Name |
2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,11)9(14)12-7-3-5-8(13)6-4-7;/h7-8,13H,3-6,11H2,1-2H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPXFRGRISGKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCC(CC1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



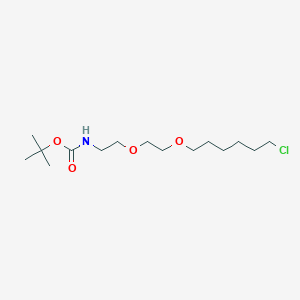
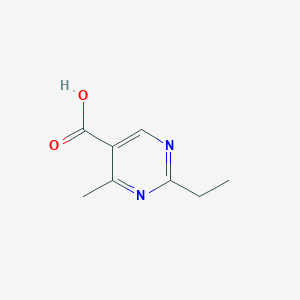
![7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B1524932.png)
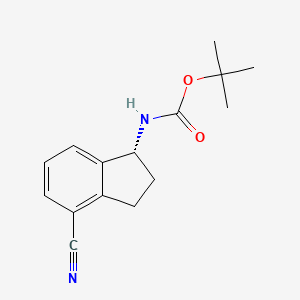

![4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol](/img/structure/B1524936.png)



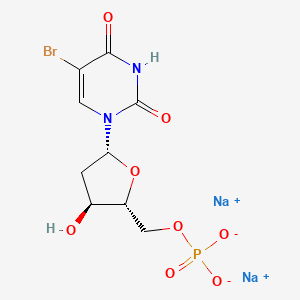

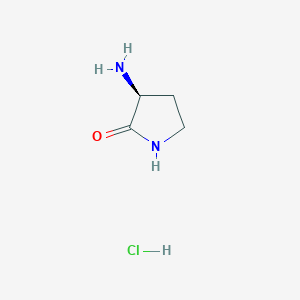
![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1524948.png)
